molecular formula C26H16 B1628981 2-Phenylbenzo[B]fluoranthene CAS No. 210487-01-7

2-Phenylbenzo[B]fluoranthene

Cat. No.: B1628981
CAS No.: 210487-01-7
M. Wt: 328.4 g/mol
InChI Key: MRFFOVPLXZINDW-UHFFFAOYSA-N
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Description

2-Phenylbenzo[B]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention in the fields of synthetic organic chemistry and materials science. This compound is characterized by its complex structure, which includes a phenyl group attached to a benzo[B]fluoranthene core.

Preparation Methods

The synthesis of 2-Phenylbenzo[B]fluoranthene typically involves strategic bond disconnections and cyclization reactionsIndustrial production methods may involve the use of catalytic systems and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

2-Phenylbenzo[B]fluoranthene undergoes various chemical reactions, including:

Scientific Research Applications

2-Phenylbenzo[B]fluoranthene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Phenylbenzo[B]fluoranthene exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can induce oxidative stress and DNA damage, leading to cellular apoptosis. The compound’s photophysical properties are attributed to its ability to absorb and emit light, making it useful in optoelectronic applications .

Comparison with Similar Compounds

2-Phenylbenzo[B]fluoranthene can be compared with other similar PAHs, such as benzo[a]pyrene and benzo[k]fluoranthene. While these compounds share structural similarities, this compound is unique due to its specific arrangement of aromatic rings and the presence of a phenyl group.

Similar Compounds

  • Benzo[a]pyrene
  • Benzo[k]fluoranthene
  • Benzo[e]pyrene

Properties

IUPAC Name

12-phenylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16/c1-2-8-17(9-3-1)19-15-23-20-11-5-4-10-18(20)14-24-21-12-6-7-13-22(21)25(16-19)26(23)24/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFFOVPLXZINDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C4C(=CC5=CC=CC=C53)C6=CC=CC=C6C4=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610651
Record name 2-Phenylbenzo[e]acephenanthrylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210487-01-7
Record name 2-Phenylbenzo[e]acephenanthrylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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